(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
- CAS Number : 1428233-89-9
This compound features a unique combination of a pyrazolo[5,1-b][1,3]oxazine core and a pyridazinyl moiety, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer cell signaling pathways. The pyrazolo[5,1-b][1,3]oxazine scaffold is known to engage in interactions with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing cell proliferation and survival pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study synthesized various pyrazolo derivatives that exhibited significant inhibitory activity against FGFRs, which are implicated in several cancers. One derivative demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed substantial antitumor efficacy in xenograft models (TGI = 91.6% at 50 mg/kg) .
- Structure-Activity Relationship (SAR) : The effectiveness of similar compounds often depends on specific structural features. For instance, modifications to the pyrazolo scaffold can lead to varying degrees of kinase inhibition and anticancer activity .
Neuropharmacological Effects
The dimethylamino group present in the compound suggests potential neuropharmacological effects. Compounds with similar functionalities have been reported to exhibit:
- Cognitive Enhancement : Some studies have indicated that derivatives containing dimethylamino groups can enhance cognitive functions by modulating neurotransmitter systems .
Study 1: Antitumor Efficacy
In a recent study evaluating various pyrazolo derivatives, one compound demonstrated significant inhibition of cancer cell lines associated with FGFR dysregulation. The study utilized both in vitro assays and in vivo xenograft models to assess the therapeutic potential .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of compounds similar to our target compound. It was found that certain derivatives enhanced memory retention in animal models, suggesting a role in treating cognitive disorders .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | IC₅₀ Value | Model Used | Outcome |
---|---|---|---|---|
FGFR Inhibition | Pyrazolo Derivative | 114.5 nmol/L | In vitro (cell lines) | Significant inhibition |
Antitumor Efficacy | Compound 10h | TGI = 91.6% | NCI-H1581 xenograft model | High antitumor efficacy |
Cognitive Enhancement | Dimethylamino Derivative | N/A | Animal model | Improved memory retention |
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)14-4-5-15(19-18-14)26-12-6-8-22(11-12)17(24)13-10-16-23(20-13)7-3-9-25-16/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVGAIVONIXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.